6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione
CAS No.:
Cat. No.: VC15996292
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6N4O2 |
---|---|
Molecular Weight | 166.14 g/mol |
IUPAC Name | 6-methyl-7,9-dihydro-1H-purine-2,8-dione |
Standard InChI | InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12) |
Standard InChI Key | ATLKIPFUJXZOCY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=NC(=O)N1)NC(=O)N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structure and Functional Groups
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione belongs to the purine family, a class of heterocyclic aromatic organic compounds. Its bicyclic framework consists of a pyrimidine ring fused to an imidazole ring, with ketone groups at positions 2 and 8 and a methyl group at position 6 . The IUPAC name, 6-methyl-7,9-dihydro-1H-purine-2,8-dione, reflects this substitution pattern . The presence of conjugated double bonds and electronegative oxygen atoms contributes to its planar geometry and potential for hydrogen bonding.
Table 1: Molecular identifiers of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra of related purine diones reveal distinct signals for methyl groups (δ ~1.2–3.1 ppm) and aromatic protons (δ ~10.7–13.2 ppm) . For this compound, computational models predict a planar structure stabilized by intramolecular hydrogen bonds between the N-H groups and ketone oxygen atoms . Density functional theory (DFT) calculations further suggest high electron density at the N-7 and N-9 positions, which may influence reactivity.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves alkylation or nucleophilic substitution on purine precursors. A common route involves the reaction of 8-mercaptopurine derivatives with methyl iodide in the presence of a base such as sodium hydroxide . For example, 8-sulfanyl-5,9-dihydro-1H-purine-2,6-dione can undergo methylation at the sulfur atom, followed by oxidation to introduce the ketone groups .
Table 2: Representative synthesis conditions
Reaction Mechanisms
The alkylation proceeds via an Sₙ2 mechanism, where the thiolate ion acts as a nucleophile, attacking the methyl iodide to form a methyl sulfide intermediate . Subsequent oxidation with hydrogen peroxide or another oxidizing agent yields the diketone. Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction pH and temperature .
Physicochemical Properties
Thermal Behavior
Biological Activities and Hypothesized Applications
Antiviral and Anticancer Prospects
As a nucleobase analog, this compound may interfere with viral replication or DNA repair mechanisms. Purine analogs like acyclovir and mercaptopurine are clinically used for their antiviral and anticancer properties, providing a rationale for further investigation into this derivative.
Table 3: Hypothesized biological targets
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